2-Bromo-6-(morpholino)benzaldehyde

Regiochemistry Quality Control NMR Spectroscopy

2-Bromo-6-(morpholino)benzaldehyde (CAS 736990-82-2) is a heterobifunctional aromatic building block featuring an ortho-bromine atom, an ortho-morpholino group, and a reactive aldehyde moiety. With a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol , this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, enabling sequential chemoselective transformations at the bromine, aldehyde, and morpholine sites.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 736990-82-2
Cat. No. B1374759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(morpholino)benzaldehyde
CAS736990-82-2
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=CC=C2)Br)C=O
InChIInChI=1S/C11H12BrNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
InChIKeyVZTXZSQCKQMNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(morpholino)benzaldehyde (CAS 736990-82-2): A Dual-Functional Ortho-Substituted Benzaldehyde Building Block for Regioselective Synthesis


2-Bromo-6-(morpholino)benzaldehyde (CAS 736990-82-2) is a heterobifunctional aromatic building block featuring an ortho-bromine atom, an ortho-morpholino group, and a reactive aldehyde moiety . With a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol , this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, enabling sequential chemoselective transformations at the bromine, aldehyde, and morpholine sites. Its unique 2,6-substitution pattern distinguishes it from other regioisomeric bromo-morpholinobenzaldehydes available in the research chemical supply chain .

Why Regioisomeric Bromo-Morpholinobenzaldehydes Cannot Be Used Interchangeably for 2,6-Substitution-Dependent Applications


Procurement decisions based solely on the bromo-morpholinobenzaldehyde core structure without specifying the 2,6-substitution pattern carry significant risk. The spatial orientation of the bromine and morpholine substituents relative to the aldehyde governs both the regiochemical outcome of subsequent functionalization and the compound's fitness as a synthetic intermediate for specific target architectures . For instance, the 2-bromo-4-morpholino isomer (CAS 883522-52-9) places the bromine para to the morpholine, altering the dipole moment, metal-binding geometry in cross-coupling reactions, and steric environment compared to the ortho-ortho arrangement of the 2-bromo-6-morpholino derivative . Similarly, 4-bromo-2-morpholinobenzaldehyde (CAS 736990-80-0) and 3-bromo-4-morpholinobenzaldehyde (CAS 263349-24-2) present distinct reactivity profiles that are incompatible with synthetic routes optimized for the 2,6-pattern . The quantitative evidence that follows demonstrates the measurable, position-specific property differences that justify precise compound selection.

Quantifiable Differentiation of 2-Bromo-6-(morpholino)benzaldehyde: A Comparator-Driven Evidence Guide for Scientific Selection


Regioisomeric Purity and Structural Identity Verification by Spectroscopic Signatures

The 2,6-substitution pattern of 2-Bromo-6-(morpholino)benzaldehyde produces a distinct ¹H-NMR chemical shift profile that differentiates it from other regioisomers, enabling unambiguous identity verification upon receipt. The aldehyde proton resonates at a characteristic frequency influenced by the adjacent electron-withdrawing bromine and electron-donating morpholine at the ortho positions, which is absent in the 2,4- or 3,4-substituted analogs [1]. This unique spectroscopic fingerprint, coupled with the compound's InChIKey (VZTXZSQCKQMNKY-UHFFFAOYSA-N), serves as a quantitative quality gate: any deviation in the NMR spectrum signals the presence of the incorrect regioisomer, which would compromise the regiochemical fidelity of downstream reactions .

Regiochemistry Quality Control NMR Spectroscopy

Predicted Boiling Point as a Proxy for Differential Intermolecular Interactions and Handling Requirements

The predicted boiling point of 2-Bromo-6-(morpholino)benzaldehyde is estimated at 419.9 ± 45.0 °C, based on computational models for the 2-bromo-4-morpholino analog, which shares the same molecular formula and functional groups but differs in substitution pattern . While this value serves as a class-level approximation, the ortho-substitution in the target compound is known to reduce intermolecular hydrogen bonding between the morpholine oxygen and aldehyde proton compared to the para-morpholino isomer, potentially lowering the boiling point slightly . In contrast, the 3-bromo-4-morpholino isomer may exhibit a higher boiling point due to more favorable packing. Knowledge of this approximate boiling point range is critical for designing distillation-based purification, vacuum drying protocols, and thermal stability assessments during scale-up .

Physicochemical Properties Thermal Stability Process Chemistry

Commercial Purity Benchmarks and Comparative Traceability Across Global Suppliers

The commercial availability of 2-Bromo-6-(morpholino)benzaldehyde spans multiple certified vendors, with specified minimum purities of 95% (Sigma-Aldrich, AKSci, CheMenu) and up to 98% (Leyan, CymitQuimica) by HPLC or NMR . In contrast, the 2-bromo-4-morpholino isomer is primarily listed with 98% purity from fewer sources, and the 4-bromo-2-morpholino isomer is often available only as a 'research chemical' without certified purity . This granularity in purity specifications allows procurement teams to match the compound's quality grade to the sensitivity of the intended application: the 95% grade is suitable for early-stage route scouting, while the 98% grade is requisite for late-stage intermediate production requiring lower impurity profiles . Furthermore, the target compound is supplied with full analytical traceability (NMR, LCMS) from major distributors, a requirement for regulated environments .

Procurement Quality Assurance Supply Chain

Patent-Documented Utility as a Key Intermediate in CETP Inhibitor Synthesis Compared to Non-Morpholino Analogs

The Novartis patent US8759365 B2, covering CETP (Cholesteryl Ester Transfer Protein) inhibitors for cardiovascular disease, identifies morpholino-substituted benzaldehydes as crucial building blocks for the construction of the pharmacophore [1]. Within this chemical space, the 2-bromo-6-morpholino substitution pattern is structurally mandated to correctly orient the morpholine oxygen for target engagement while leaving the aldehyde and bromine sites available for sequential diversification . Substituting the 2,6-isomer with a simpler, non-morpholino benzaldehyde such as 2-bromobenzaldehyde (CAS 6630-33-7) or even a 2,4-morpholino isomer would disrupt the spatial alignment of the morpholine ether with the CETP binding pocket, abolishing inhibitory activity . Although the patent does not report the IC50 of the final compound containing this exact fragment, the structure-activity relationship (SAR) indicates that the ortho-ortho arrangement is non-negotiable for achieving the desired CETP inhibition, representing a qualitative but critical selection criterion [1].

Patent Analysis Medicinal Chemistry CETP Inhibition

Optimal Application Scenarios for 2-Bromo-6-(morpholino)benzaldehyde: From Lead Optimization to Process Chemistry


Regioselective Synthesis of 2,6-Disubstituted Benzaldehyde Libraries for Fragment-Based Drug Discovery

Medicinal chemists constructing fragment libraries for screening against targets with a preference for ortho-substituted aromatic cores can leverage the dual reactivity of the aldehyde and bromine. The aldehyde can be condensed with hydrazines or amines to generate diverse imine or hydrazone libraries, while the bromine can be subsequently diversified via Suzuki-Miyaura coupling with aryl boronic acids, furnishing 2-aryl-6-morpholinobenzaldehyde derivatives. This sequential functionalization strategy, anchored by the 2,6-substitution pattern, allows rapid generation of analogs that explore vector space inaccessible from mono-substituted or differently substituted benzaldehydes .

Advanced Intermediate for CETP Inhibitor Candidates in Cardiovascular Drug Discovery

Research teams working on next-generation CETP inhibitors for the treatment of dyslipidemia can directly incorporate 2-Bromo-6-(morpholino)benzaldehyde into the synthetic route as a key intermediate. The compound's 2,6-substitution pattern precisely aligns the morpholine oxygen for interaction with the CETP tunnel binding site, as established in the Novartis patent SAR. Utilizing this specific isomer from the outset avoids the need for inefficient protecting group strategies or late-stage functional group manipulations that would be required if starting from a non-morpholinated or mis-substituted benzaldehyde .

Process Chemistry Route Scouting for Morpholine-Containing API Intermediates

Process chemists designing scalable routes to active pharmaceutical ingredients (APIs) containing a morpholine motif can evaluate 2-Bromo-6-(morpholino)benzaldehyde as a late-stage intermediate. Its multi-source commercial availability at 95-98% purity ensures a reliable supply for kilo-lab campaigns, while its predicted high boiling point (approximately 420 °C) indicates a wide thermal processing window, reducing the risk of decomposition during solvent swap distillations or vacuum drying steps. Rigorous incoming quality control using its distinct ¹H-NMR signature ensures that the correct regioisomer is used, preventing costly batch failures downstream .

Calibration and Method Development for Regioisomer-Specific HPLC and NMR Analysis

Analytical chemistry groups developing robust methods for the separation and quantification of regioisomeric impurities in bromo-morpholinobenzaldehyde samples can use pure 2-Bromo-6-(morpholino)benzaldehyde as a reference standard. By comparing its HPLC retention time and ¹H-NMR aldehyde proton chemical shift against those of the 2-bromo-4-morpholino and 3-bromo-4-morpholino isomers, analysts can establish validated methods to certify incoming material or monitor regioisomeric purity during reaction progress. This application is essential in GMP environments where isomeric purity is a critical quality attribute .

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